Amine Basicity (pKa): Ortho-Fluoro Suppression Versus Non-Fluorinated and Regioisomeric Analogs
The predicted pKa of the conjugate acid of 2-fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is 2.93 ± 0.10 . This value is substantially lower—by 1.38 log units—than the pKa of the non-fluorinated direct analog 3'-methoxy-[1,1'-biphenyl]-3-amine (pKa 4.31 ± 0.10) , and 1.32 log units lower than the 2′-fluoro regioisomer 2′-fluoro-3-methoxy-[1,1′-biphenyl]-4-amine (pKa 4.25 ± 0.10) . The des-methoxy analog 2′-fluoro-[1,1′-biphenyl]-3-amine exhibits an intermediate pKa of 4.07 ± 0.10 . The ortho-fluoro effect is a well-documented phenomenon: the electron-withdrawing fluorine atom positioned ortho to the primary amine exerts both inductive and field effects that stabilize the free-base form, reducing proton affinity by approximately 20–25 fold relative to analogs lacking this ortho-fluoro substitution [1].
| Evidence Dimension | Conjugate acid pKa (predicted; amine basicity) |
|---|---|
| Target Compound Data | pKa = 2.93 ± 0.10 |
| Comparator Or Baseline | Comparator 1 (non-fluorinated): 3′-Methoxy-[1,1′-biphenyl]-3-amine, pKa 4.31 ± 0.10. Comparator 2 (2′-fluoro regioisomer): 2′-Fluoro-3-methoxy-[1,1′-biphenyl]-4-amine, pKa 4.25 ± 0.10. Comparator 3 (des-methoxy): 2′-Fluoro-[1,1′-biphenyl]-3-amine, pKa 4.07 ± 0.10. |
| Quantified Difference | ΔpKa = -1.38 (vs non-fluorinated); -1.32 (vs 2′-fluoro regioisomer); -1.14 (vs des-methoxy analog). Corresponds to ~24-fold, ~21-fold, and ~14-fold lower basicity respectively. |
| Conditions | Predicted pKa values (ACD/Labs or equivalent software) reported by ChemicalBook; all values carry ±0.10 uncertainty. |
Why This Matters
A 1.4-unit pKa difference dictates the protonation state at any given pH, directly affecting aqueous solubility, salt screen outcomes, extraction behaviour during workup, and the choice of base/solvent system in subsequent coupling reactions—making the target compound functionally non-interchangeable with its higher-pKa analogs.
- [1] OpenStax. 24.4 Basicity of Arylamines. Organic Chemistry. Anilinium ion pKa = 4.63; ortho-fluoro substitution reduces basicity via inductive electron withdrawal. View Source
